molecular formula C18H18N2O5S3 B2884556 methyl N-(4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate CAS No. 2097908-64-8

methyl N-(4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate

Cat. No.: B2884556
CAS No.: 2097908-64-8
M. Wt: 438.53
InChI Key: YSRGPFMWOHGDLR-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of thiophene rings, a sulfamoyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivatives, which can be synthesized through condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters.

The next step involves the introduction of the sulfamoyl group, which can be achieved through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide. The final step is the formation of the carbamate group, which can be done by reacting the intermediate with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The carbamate moiety can undergo hydrolysis to release active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is unique due to its combination of thiophene rings, sulfamoyl group, and carbamate moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl N-[4-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S3/c1-25-17(21)20-14-4-6-15(7-5-14)28(23,24)19-12-18(22,13-8-10-26-11-13)16-3-2-9-27-16/h2-11,19,22H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRGPFMWOHGDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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